molecular formula C6H12O2 B2420989 [(2S,3R)-3-Methyloxolan-2-yl]methanol CAS No. 18689-91-3

[(2S,3R)-3-Methyloxolan-2-yl]methanol

Cat. No.: B2420989
CAS No.: 18689-91-3
M. Wt: 116.16 g/mol
InChI Key: BWDPETMQLDMANN-UHFFFAOYSA-N
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Description

“[(2S,3R)-3-Methyloxolan-2-yl]methanol” is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, (2S,3R)-3-methyltetrahydrofuran-2-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 . This indicates that the compound has a tetrahydrofuran ring with a methanol group attached.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis

[(2S,3R)-3-Methyloxolan-2-yl]methanol has been evaluated in the context of asymmetric synthesis. For example, it was used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, where its bidentate chelation-controlled alkylation of glycolate enolate was explored (Jung, Ho, & Kim, 2000).

Catalysis and Chemical Reactions

The compound has been part of studies focusing on catalysis and various chemical reactions. Investigations have been conducted on the condensation of glycerol with different aldehydes and ketones, where compounds like this compound were formed and evaluated under different catalytic conditions (Deutsch, Martin, & Lieske, 2007). Moreover, in the domain of green chemistry, this compound has been part of the discussions around novel synthetic methods for various organics (Hu & Shan, 2020).

Methanol as a C1 Synthon and Hydrogen Source

There's significant interest in the utilization of methanol, related to this compound, as a C1 synthon and hydrogen source in organic synthesis and energy technologies. Research has delved into the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value and potential in creating pharmaceutical agents (Sarki et al., 2021).

Mass Spectrometry and Chemical Characterization

The compound's stereochemical forms have been the subject of mass spectrometric studies under atmospheric pressure ionization conditions. These studies provide insights into the characterization of stereochemical forms of similar compounds, contributing to the understanding of their chemical properties and reactions (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

Methanol for CO2 Reduction and Energy Storage

The conversion of CO2 to methanol is seen as a promising method for CO2 emissions reduction. Methanol, including derivatives like this compound, is discussed for its applications as an energy carrier for hydrogen storage and conservation, due to its role in methanol synthesis, which is a major consumer of hydrogen (Dalena et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S,3R)-3-Methyloxolan-2-yl]methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with sodium borohydride in methanol to form 2-methyl-2-butanol.", "Step 2: 2-methyl-2-butanol is reacted with hydrochloric acid to form 2-chloro-2-methylbutane.", "Step 3: 2-chloro-2-methylbutane is reacted with sodium hydroxide in water to form 2-methyl-2-butene.", "Step 4: 2-methyl-2-butene is reacted with tetrahydrofuran and sodium borohydride in methanol to form [(2S,3R)-3-Methyloxolan-2-yl]methanol." ] }

18689-91-3

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3-methyloxolan-2-yl)methanol

InChI

InChI=1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3

InChI Key

BWDPETMQLDMANN-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CCO[C@H]1CO

SMILES

CC1CCOC1CO

Canonical SMILES

CC1CCOC1CO

solubility

not available

Origin of Product

United States

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